REACTION_CXSMILES
|
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2].[Ca+2]>O>[Ca:6].[P:1].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2:6].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[Ca+2:6] |f:0.1.2.3.4,8.9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
calcium
|
Type
|
product
|
Smiles
|
[Ca]
|
Name
|
phosphorous
|
Type
|
product
|
Smiles
|
[P]
|
Name
|
calcium phosphate
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2].[Ca+2]>O>[Ca:6].[P:1].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2:6].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[Ca+2:6] |f:0.1.2.3.4,8.9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
calcium
|
Type
|
product
|
Smiles
|
[Ca]
|
Name
|
phosphorous
|
Type
|
product
|
Smiles
|
[P]
|
Name
|
calcium phosphate
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2].[Ca+2]>O>[Ca:6].[P:1].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2:6].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[Ca+2:6] |f:0.1.2.3.4,8.9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
calcium
|
Type
|
product
|
Smiles
|
[Ca]
|
Name
|
phosphorous
|
Type
|
product
|
Smiles
|
[P]
|
Name
|
calcium phosphate
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2].[Ca+2]>O>[Ca:6].[P:1].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2:6].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[Ca+2:6] |f:0.1.2.3.4,8.9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
calcium
|
Type
|
product
|
Smiles
|
[Ca]
|
Name
|
phosphorous
|
Type
|
product
|
Smiles
|
[P]
|
Name
|
calcium phosphate
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |